molecular formula C28H38O4 B15139401 (22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide

(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide

Cat. No.: B15139401
M. Wt: 438.6 g/mol
InChI Key: CCIZLMAOTXVOLS-IUNRESPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is a natural product belonging to the withanolide family. Withanolides are a group of naturally occurring steroids built on an ergostane skeleton, typically found in plants of the Solanaceae family. This particular compound can be isolated from the aerial parts of the halophyte Datura stramonium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound (22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is primarily isolated from natural sources rather than synthesized through artificial means. The isolation process involves extracting the compound from the aerial parts of Datura stramonium using solvents such as methanol or ethanol, followed by purification through chromatographic techniques .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is mainly obtained through natural extraction processes. The scalability of this extraction process depends on the availability of the plant source and the efficiency of the extraction and purification methods employed.

Chemical Reactions Analysis

Types of Reactions

(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 27 can be oxidized to form a ketone.

    Reduction: The oxo group at position 1 can be reduced to form a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of a ketone at position 27.

    Reduction: Formation of a hydroxyl group at position 1.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other withanolides and steroidal compounds.

    Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways involved in cell growth and apoptosis, contributing to its potential anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

    Withaferin A: Another withanolide with similar anti-inflammatory and anti-cancer properties.

    Withanolide A: Known for its neuroprotective and anti-inflammatory effects.

    Withanolide D: Exhibits anti-cancer and anti-inflammatory activities.

Uniqueness

(22R)-27-Hydroxy-1-oxowitha-2,5,24-trienolide is unique due to its specific structural features, such as the hydroxyl group at position 27 and the oxo group at position 1. These structural elements contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C28H38O4

Molecular Weight

438.6 g/mol

IUPAC Name

(2R)-2-[(1S)-1-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H38O4/c1-16-14-24(32-26(31)20(16)15-29)17(2)21-10-11-22-19-9-8-18-6-5-7-25(30)28(18,4)23(19)12-13-27(21,22)3/h5,7-8,17,19,21-24,29H,6,9-15H2,1-4H3/t17-,19-,21+,22-,23-,24+,27+,28-/m0/s1

InChI Key

CCIZLMAOTXVOLS-IUNRESPKSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)CO

Origin of Product

United States

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